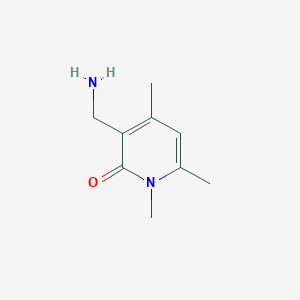
3-(Aminomethyl)-1,4,6-trimethylpyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(Aminomethyl)-1,4,6-trimethylpyridin-2-one" is a derivative of pyridinone, which is a class of compounds that have been extensively studied for their potential pharmacological properties. Pyridinone derivatives have been synthesized and evaluated for various biological activities, including as inhibitors of HIV-1 reverse transcriptase , prion replication , and bacterial infections . They have also been investigated for their neurotropic and antiangiogenic activities .
Synthesis Analysis
The synthesis of pyridinone derivatives often involves the formation of Schiff bases followed by reduction, as seen in the preparation of 3-(arylmethylamino)pyridin-2(1H)-ones . Additionally, amination reactions, such as the Buchwald-Hartwig amination, have been employed to introduce various amino groups to the pyridinone scaffold . The synthesis of related compounds, such as 3-aminomethylpyridine complexes, involves reactions with silver(I) salts, leading to the formation of multidimensional coordination networks .
Molecular Structure Analysis
The molecular structure of pyridinone derivatives can be analyzed using various spectroscopic methods and quantum chemical calculations. For instance, the structure of 3-aminopyridine was studied using force field refinement and ab initio and semiempirical calculations . X-ray diffraction techniques have also been used to determine the crystal structure of related compounds, revealing details such as space group, unit-cell parameters, and intramolecular hydrogen bonding .
Chemical Reactions Analysis
Pyridinone derivatives can participate in a variety of chemical reactions. For example, the reaction of 3-amino-6-methyl-4-phenylpyridine-2(1H)-one with aromatic aldehydes forms Schiff bases, which can be reduced to form new derivatives . The interaction of 3-aminomethylpyridine with silver(I) salts results in the formation of coordination networks with different dimensionalities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinone derivatives, such as their inhibitory activities against HIV-1 reverse transcriptase and prion replication , are of significant interest. The antibacterial activity of these compounds has been evaluated in vitro and in vivo, with some derivatives showing higher activity than established drugs . The neurotropic activity of certain derivatives has been assessed through in vivo tests, revealing potential anxiolytic and antidepressant effects . Theoretical studies, including density functional theory (DFT) calculations, have been conducted to understand the electronic and thermodynamic properties of these molecules .
Aplicaciones Científicas De Investigación
Antiangiogenic and Antitumor Activities
- A study by (Kim et al., 2014) developed a synthetic strategy for a range of 6-amino-2,4,5-trimethylpyridin-3-ols, which demonstrated high levels of antiangiogenic and antitumor activities. This suggests potential applications of similar aminopyridinols in cancer research and treatment.
Supramolecular Assembly in Chemistry
- Research by (Sunkari et al., 2014) focused on the synthesis of new complexes with aminomethylpyridines. This work probed the role of temperature and ligand geometry in forming novel supramolecular assemblies, highlighting applications in materials science and molecular engineering.
Synthetic Methodology and Derivative Synthesis
- (Smirnov et al., 2005) investigated the aminomethylation of pyridines, providing insights into synthetic methods and the creation of various derivatives. This research is crucial for developing new compounds in organic chemistry.
Catalyst-Free Aminomethylation Processes
- (Zhuoliang et al., 2021) developed a catalyst- and oxidant-free method for synthesizing aminomethylated imidazopyridines, an important advancement in environmentally friendly and efficient chemical synthesis.
Synthesis Optimization in Pyridine Derivatives
- (Urošević et al., 2022) explored the optimization of reaction conditions for synthesizing trimethylpyridine, a process fundamental to the efficient production of such compounds.
Magnetic Studies in Coordination Networks
- (Feazell et al., 2006) investigated the formation of various multidimensional coordination networks with 3-aminomethylpyridine, offering insights into magnetic interactions in such structures. This is significant for applications in magnetic materials and molecular electronics.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(aminomethyl)-1,4,6-trimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6-4-7(2)11(3)9(12)8(6)5-10/h4H,5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATKIQNSVGLPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1,4,6-trimethylpyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B3006425.png)
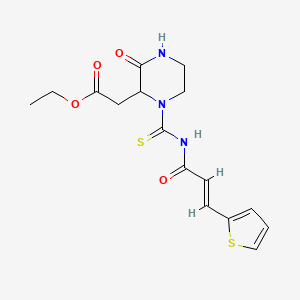

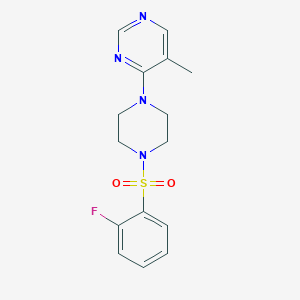



![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B3006439.png)
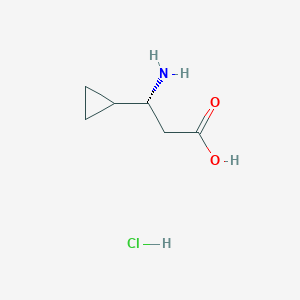
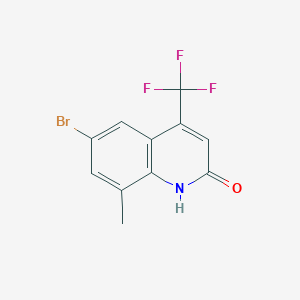
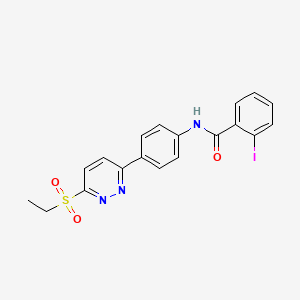
![4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3006446.png)
![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3006447.png)
![5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B3006448.png)